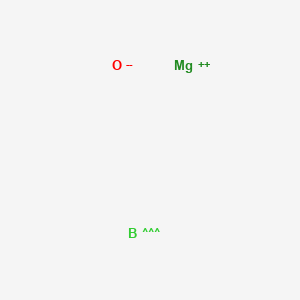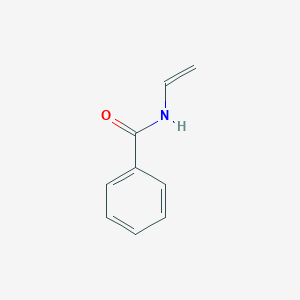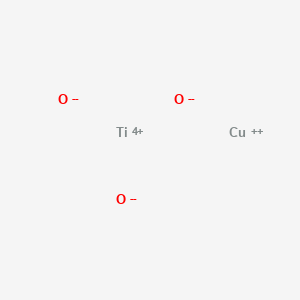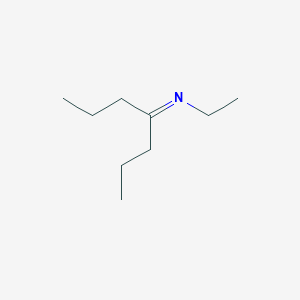
N-(1-Propylbutylidene)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Propylbutylidene)ethanamine, also known as PEA, is a naturally occurring compound found in chocolate, cocoa, and various other foods. It is a monoamine alkaloid that acts as a neuromodulator and has been shown to have potential therapeutic benefits. In recent years, there has been an increased interest in the synthesis and application of PEA in scientific research.
Wirkmechanismus
N-(1-Propylbutylidene)ethanamine acts as a neuromodulator by increasing the release of dopamine and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. This mechanism of action is similar to that of some antidepressant medications, which suggests that N-(1-Propylbutylidene)ethanamine may have potential as a natural alternative to traditional antidepressants.
Biochemische Und Physiologische Effekte
N-(1-Propylbutylidene)ethanamine has been shown to have various biochemical and physiological effects, including increased energy, improved focus and concentration, and enhanced mood. It has also been found to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-Propylbutylidene)ethanamine in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, N-(1-Propylbutylidene)ethanamine has been shown to have a low toxicity profile and is generally well-tolerated. However, one limitation of using N-(1-Propylbutylidene)ethanamine in lab experiments is its instability, which can make it difficult to work with.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-Propylbutylidene)ethanamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, research could explore the use of N-(1-Propylbutylidene)ethanamine in the treatment of various mood disorders, including depression and anxiety. Further studies could also investigate the potential use of N-(1-Propylbutylidene)ethanamine in combination with other compounds to enhance its therapeutic effects.
Synthesemethoden
N-(1-Propylbutylidene)ethanamine can be synthesized through various methods, including the reaction of 1-phenylethylamine with butyraldehyde in the presence of an acid catalyst. Another method involves the reaction of 1-phenylethylamine with butyraldehyde in the presence of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-(1-Propylbutylidene)ethanamine has been studied for its potential therapeutic benefits in various areas such as neuroprotection, pain relief, and mood enhancement. Research has shown that N-(1-Propylbutylidene)ethanamine has neuroprotective effects on dopaminergic neurons, which could be beneficial in the treatment of Parkinson's disease. N-(1-Propylbutylidene)ethanamine has also been found to have analgesic properties and may be useful in the treatment of chronic pain. Additionally, N-(1-Propylbutylidene)ethanamine has been shown to have antidepressant effects and may be useful in the treatment of mood disorders.
Eigenschaften
CAS-Nummer |
10599-79-8 |
|---|---|
Produktname |
N-(1-Propylbutylidene)ethanamine |
Molekularformel |
C9H19N |
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
N-ethylheptan-4-imine |
InChI |
InChI=1S/C9H19N/c1-4-7-9(8-5-2)10-6-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
FCKQTNVXHQEYLR-UHFFFAOYSA-N |
SMILES |
CCCC(=NCC)CCC |
Kanonische SMILES |
CCCC(=NCC)CCC |
Synonyme |
N-(1-Propylbutylidene)ethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



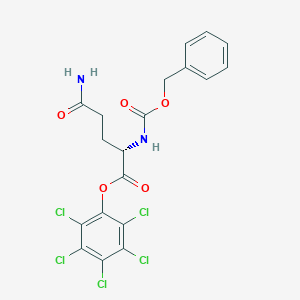
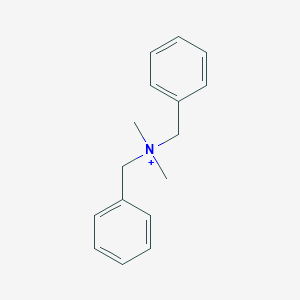
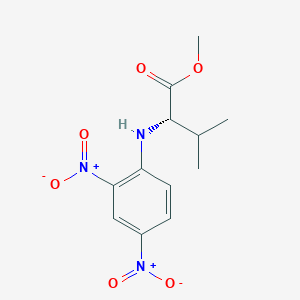

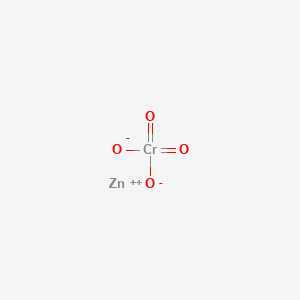
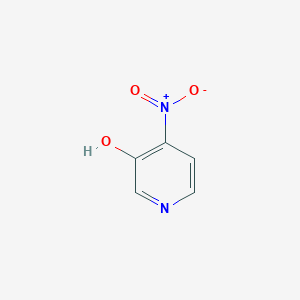

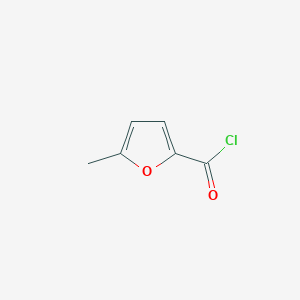
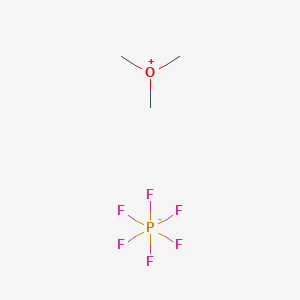
![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)
